N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C35H30FN7O6S and its molecular weight is 695.73. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Theoretical Studies
The synthesis of complex molecules like the one often involves innovative methodologies that contribute to advancements in organic chemistry. For instance, the catalyst- and solvent-free synthesis of related compounds via microwave-assisted processes represents a significant development in the field. Such approaches not only enhance the efficiency of synthesis but also align with the principles of green chemistry by minimizing the use of hazardous substances and energy (Moreno-Fuquen et al., 2019). Theoretical studies, including density functional theory (DFT) calculations, further contribute to understanding the mechanisms underlying these reactions, offering insights into the optimization of synthesis processes for related compounds.
Antimicrobial Activity
The compound and its derivatives have shown promise in antimicrobial screening, with significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains. This suggests potential for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance. The synthesis and screening of derivatives incorporating thiazole and thiazolidine rings highlight the compound's role as a precursor in the development of molecules with valuable therapeutic interventions against microbial diseases (Desai et al., 2013; Desai et al., 2013).
Pharmacological Potentials
Beyond antimicrobial activity, the structural framework of this compound serves as a basis for the synthesis of derivatives with diverse pharmacological properties. Investigations into compounds with similar structural motifs have revealed potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies provide a foundation for the development of new therapeutic agents that could address a range of conditions, further highlighting the compound's significance in drug discovery and development (Faheem, 2018).
Mechanism of Action
F0514-1084, also known as MK-1084, is a potent and specific inhibitor of the KRAS G12C-GDP . This compound has been discovered through a structure-guided lead optimization effort and exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PK/PD), efficacy, off-target, and tolerability profile .
Target of Action
The primary target of F0514-1084 is the KRAS G12C-GDP . KRAS mutations are among the most prevalent oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC) .
Mode of Action
F0514-1084 acts as a covalent inhibitor of the GDP-loaded form of G12C mutant KRAS . The cysteine residue in the switch II pocket of the KRAS protein offers a handle for covalent modification .
Biochemical Pathways
The inhibition of KRAS G12C-GDP by F0514-1084 affects the MAPK pathway . This pathway is involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
F0514-1084 exhibits a favorable preclinical PK and PK/PD profile . It has the potential for once-daily (QD) oral dosing with a projected clinical dose that compares favorably to approved competitors .
Result of Action
The inhibition of KRAS G12C-GDP by F0514-1084 can lead to the suppression of tumor growth . It has shown promising anti-tumor activity in early clinical trials .
Action Environment
The action, efficacy, and stability of F0514-1084 can be influenced by various environmental factors.
properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30FN7O6S/c1-48-28-15-5-22(6-16-28)30-19-31(23-3-9-25(36)10-4-23)42(40-30)33(44)21-50-35-39-38-32(41(35)26-11-13-27(14-12-26)43(46)47)20-37-34(45)24-7-17-29(49-2)18-8-24/h3-18,31H,19-21H2,1-2H3,(H,37,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYXXICOAPHXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)[N+](=O)[O-])CNC(=O)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30FN7O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.